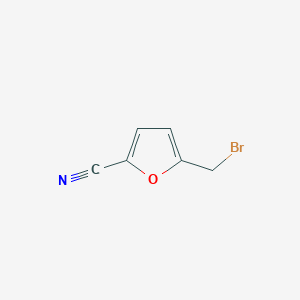
6-Ethylthio-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylthio-2,2'-bipyridine (ETBP) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ETBP is a bidentate ligand that forms stable complexes with metal ions, making it a useful tool in a variety of fields, including chemistry, biology, and materials science. In
Applications De Recherche Scientifique
6-Ethylthio-2,2'-bipyridine has a wide range of applications in scientific research. It can be used as a ligand to form stable complexes with metal ions, which can be used for a variety of purposes. For example, 6-Ethylthio-2,2'-bipyridine has been used as a chelating agent in the synthesis of metal-based catalysts for organic reactions. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Mécanisme D'action
The mechanism of action of 6-Ethylthio-2,2'-bipyridine is based on its ability to form stable complexes with metal ions. When 6-Ethylthio-2,2'-bipyridine binds to a metal ion, it can influence the reactivity of the metal ion and alter its properties. This can lead to changes in the behavior of biological systems, making 6-Ethylthio-2,2'-bipyridine a useful tool for studying the role of metal ions in biological processes.
Effets Biochimiques Et Physiologiques
6-Ethylthio-2,2'-bipyridine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by binding to metal ions that are essential for cell proliferation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 6-Ethylthio-2,2'-bipyridine has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Ethylthio-2,2'-bipyridine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for studying the role of metal ions in biological processes. Additionally, 6-Ethylthio-2,2'-bipyridine is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 6-Ethylthio-2,2'-bipyridine is that it can be toxic to cells at high concentrations. Therefore, it is important to use 6-Ethylthio-2,2'-bipyridine in a controlled manner to avoid any potential toxic effects.
Orientations Futures
There are many future directions for research involving 6-Ethylthio-2,2'-bipyridine. One area of research could focus on the development of new metal-based catalysts for organic reactions. Another area of research could focus on the use of 6-Ethylthio-2,2'-bipyridine as a fluorescent probe for the detection of metal ions in biological samples. Additionally, there is potential for the development of new antimicrobial agents based on the structure of 6-Ethylthio-2,2'-bipyridine. Overall, the versatility of 6-Ethylthio-2,2'-bipyridine makes it a promising candidate for further research in a variety of fields.
Méthodes De Synthèse
6-Ethylthio-2,2'-bipyridine can be synthesized by reacting 6-chloro-2,2'-bipyridine with ethanethiol in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 6-Ethylthio-2,2'-bipyridine. The synthesis method is relatively simple and yields high purity 6-Ethylthio-2,2'-bipyridine.
Propriétés
Numéro CAS |
130897-01-7 |
|---|---|
Nom du produit |
6-Ethylthio-2,2'-bipyridine |
Formule moléculaire |
C12H12N2S |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
2-ethylsulfanyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2S/c1-2-15-12-8-5-7-11(14-12)10-6-3-4-9-13-10/h3-9H,2H2,1H3 |
Clé InChI |
PYTAHXAHIXLUCM-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=CC(=N1)C2=CC=CC=N2 |
SMILES canonique |
CCSC1=CC=CC(=N1)C2=CC=CC=N2 |
Synonymes |
6-ETHYLTHIO-2,2'-BIPYRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)


![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)






